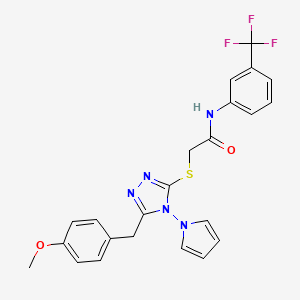

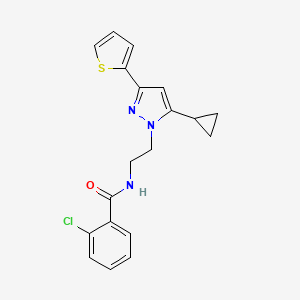

![molecular formula C10H18ClNO3 B2414211 9-oxa-2-azaspiro[5.5]undecane-3-carboxylic acid hydrochloride CAS No. 2253639-44-8](/img/structure/B2414211.png)

9-oxa-2-azaspiro[5.5]undecane-3-carboxylic acid hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

Antibacterial Applications

- Exploration in Antibacterial Agents: Spirocyclic derivatives of ciprofloxacin, related to 9-Oxa-2-azaspiro[5.5]undecane-3-carboxylic acid, were synthesized and tested against various bacterial strains. These compounds showed distinct activity against gram-negative Acinetobacter baumannii and gram-positive Bacillus cereus, with some displaying equal or higher potency than ciprofloxacin (Lukin et al., 2022).

Chemical Synthesis and Applications

- Synthetic Approaches: Various spiroaminals, including those similar to 9-Oxa-2-azaspiro[5.5]undecane-3-carboxylic acid, have been synthesized due to their significant biological activities and novel skeletons (Sinibaldi & Canet, 2008).

- Reactivity in Chemical Reactions: Enhanced reactivity of compounds structurally similar to 9-Oxa-2-azaspiro[5.5]undecane in certain chemical reactions like the Castagnoli-Cushman reaction with imines has been observed (Rashevskii et al., 2020).

- One-Pot Synthesis Techniques: Innovative synthesis methods involving one-pot multi-component reactions have been developed for compounds akin to 9-Oxa-2-azaspiro[5.5]undecane, exploring their potential in creating new chemical structures (Li et al., 2014).

Peptide Synthesis

- Dipeptide Synthesis: The compound has been used in the synthesis of dipeptides, showing effectiveness in coupling a variety of chiral amino acids without loss of enantiomeric purity (Nowshuddin & Reddy, 2011).

- Preparation of Fmoc-amino acids: The use of related compounds in the preparation of Fmoc-amino acids, offering high yields and purity, has been reported. This method eliminates impurities and enhances stability compared to other methods (Rao et al., 2016).

Advanced Material and Drug Synthesis

- Synthesis in Advanced Materials: Research has focused on the synthesis of ketones of heterocyclic spiro compounds with barbituric acid moieties, highlighting the versatility of these compounds in material science (Rahman et al., 2013).

- Drug Discovery and Development: The spirocyclic compounds similar to 9-Oxa-2-azaspiro[5.5]undecane have been explored in the development of new drug candidates, showcasing their potential in medicinal chemistry (Yang et al., 2009).

Mechanism of Action

Safety and Hazards

Future Directions

The future directions for research on “9-Oxa-2-azaspiro[5.5]undecane-3-carboxylic acid;hydrochloride” could include elucidating its synthesis, molecular structure, chemical reactions, mechanism of action, and physical and chemical properties. Additionally, understanding its safety and hazards would be crucial for its potential applications .

Properties

IUPAC Name |

9-oxa-2-azaspiro[5.5]undecane-3-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO3.ClH/c12-9(13)8-1-2-10(7-11-8)3-5-14-6-4-10;/h8,11H,1-7H2,(H,12,13);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAWVXTUCVMBCSG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(CCOCC2)CNC1C(=O)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18ClNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.71 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

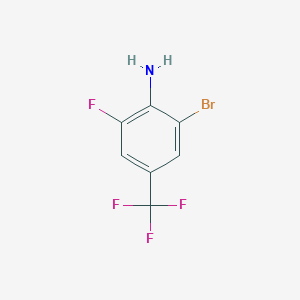

![(E)-1-(4,6-difluorobenzo[d]thiazol-2-yl)azetidin-3-yl 3-(furan-2-yl)acrylate](/img/structure/B2414128.png)

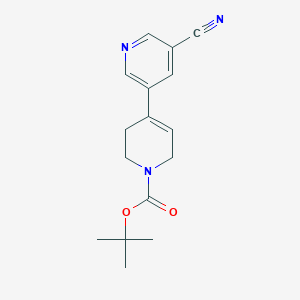

![1-(benzo[d][1,3]dioxol-5-yl)-3-((3,4-dimethoxyphenethyl)amino)pyrazin-2(1H)-one](/img/structure/B2414129.png)

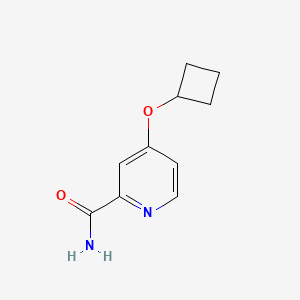

![(2-Chlorophenyl)(thieno[2,3-b]quinolin-2-yl)methanone](/img/structure/B2414134.png)

![3-Cyclopropyl-6-({1-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidin-4-yl}methoxy)pyridazine](/img/structure/B2414136.png)

![4-chloro-1-ethyl-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole](/img/structure/B2414138.png)

![2-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-7-(4-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2414140.png)

![(3E)-3-{[(4-ethoxyphenyl)amino]methylene}-1-(3-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide](/img/structure/B2414142.png)

![N-[(4-fluorophenyl)methyl]-7-(4-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2414149.png)